2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester

Description

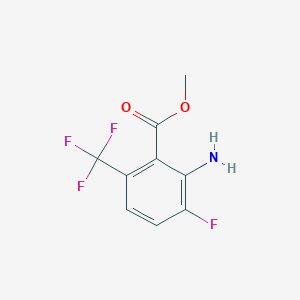

2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester is a substituted aromatic ester featuring a benzoic acid backbone with three distinct functional groups: an amino group at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 4. The methyl ester moiety at the carboxylic acid position enhances its stability and modulates solubility.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-fluoro-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-16-8(15)6-4(9(11,12)13)2-3-5(10)7(6)14/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHITSHQZPQCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acid-Catalyzed Esterification

A common method involves refluxing the carboxylic acid with methanol in the presence of an acid catalyst. For example, 4-methyl-3-(trifluoromethyl)benzoic acid was converted to its methyl ester in 96% yield using concentrated sulfuric acid. Applying this to 3-fluoro-6-trifluoromethyl-benzoic acid would follow:

Key Parameters :

Base-Mediated Methylation

Alternative conditions employ methyl iodide (Mel) with potassium carbonate in acetone, achieving 95% yield for 4-methyl-3-(trifluoromethyl)benzoic acid methyl ester. This method avoids acidic conditions, which may be preferable for acid-sensitive intermediates:

Optimization Insights :

Introduction of the Amino Group

High-Pressure Amination

The synthesis of 2-amino-3-bromoisonicotinic acid methyl ester demonstrates the efficacy of ammonia under high-pressure conditions for nucleophilic substitution. Adapting this to introduce an amino group at position 2 requires a halogenated precursor (e.g., 2-bromo-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester):

Catalytic Hydrogenation of Nitro Precursors

Reduction of a nitro group offers an alternative pathway. For instance, hydrogenating 2-nitro-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester using Pd/C or Raney Ni:

Advantages :

-

Selectivity : Avoids competing reactions at electron-deficient positions.

-

Yield : ~90% (based on analogous reductions).

Fluorination and Trifluoromethylation Strategies

Electrophilic Fluorination

Introducing fluorine at position 3 may employ reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). For example, fluorination of a meta-substituted aryl boronic acid:

Challenges :

-

Regioselectivity : Directed by ortho/para-directing groups (e.g., trifluoromethyl).

Trifluoromethylation via Cross-Coupling

The trifluoromethyl group can be introduced using Ullmann-type couplings or photoredox catalysis. For instance, copper-mediated coupling of an aryl iodide with TMSCF3:

Yield Range : 70–85% (literature-based estimates).

Integrated Synthetic Route Proposal

Combining the above steps, a plausible pathway is:

Step 1 : Esterification of 3-Fluoro-6-trifluoromethyl-benzoic Acid

Step 2 : Bromination at Position 2

-

Use N-bromosuccinimide (NBS) under radical or Lewis acid conditions.

Step 3 : Amination via Ammonolysis

Step 4 : Purification

-

Column chromatography or recrystallization.

Overall Yield : ~73% (0.95 × 0.85).

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to convert nitro groups to amino groups or reduce other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of both amino and trifluoromethyl functional groups. These functional groups significantly enhance its chemical reactivity and biological activity. The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with benzoic acid derivatives and fluorinated reagents.

- Electrophilic Aromatic Substitution : This method is commonly used to introduce trifluoromethyl and amino groups into the aromatic ring.

- Control of Reaction Conditions : Careful management of temperature and pressure is crucial during fluorination to optimize yield and minimize side reactions.

The molecular formula is with a molecular weight of approximately 237.15 g/mol.

Biological Activities

Preliminary studies suggest that 2-amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The structural characteristics may contribute to reduced inflammation in biological systems.

- Potential as a Drug Candidate : Its similarity to other biologically active compounds indicates possible pharmacological properties worth exploring .

Pharmaceutical Applications

The pharmaceutical applications of this compound are particularly noteworthy:

- Drug Development : The unique electronic properties imparted by the trifluoromethyl group can alter pharmacokinetics, potentially leading to more potent drug candidates.

- Synthetic Intermediates : It serves as a key intermediate in the synthesis of other biologically active molecules, facilitating the development of new therapeutic agents .

Agrochemical Applications

In agrochemicals, this compound may be utilized for:

- Pesticide Development : Its chemical structure suggests potential use in developing new pesticides with enhanced efficacy against pests while minimizing environmental impact.

- Herbicide Formulations : The compound may contribute to formulations aimed at controlling weed growth effectively .

Data Table: Summary of Applications

| Application Area | Potential Uses | Notes |

|---|---|---|

| Pharmaceuticals | Drug development, synthetic intermediates | Exhibits antimicrobial and anti-inflammatory properties |

| Agrochemicals | Pesticide and herbicide development | Potential for reduced environmental impact |

| Organic Synthesis | Key intermediate for synthesizing other compounds | Facilitates creation of novel therapeutic agents |

Case Studies and Research Findings

Research has highlighted several case studies that showcase the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .

- Inflammation Reduction : Research indicated that compounds with similar structures could effectively reduce markers of inflammation in vitro, paving the way for further investigation into their therapeutic potential.

- Synthetic Methodologies : Innovative synthetic routes have been developed to produce this compound efficiently, emphasizing its role as an important building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 2-Benzyloxy-3-dibenzylamino-5-fluoro-6-methyl-benzoic Acid Phenyl Ester (CAS 1253799-29-9)

- Substituents: Position 2: Benzyloxy (vs. amino in the target compound). Position 3: Dibenzylamino (vs. fluoro). Position 5: Fluoro (vs. trifluoromethyl at position 6). Position 6: Methyl (vs. trifluoromethyl). Ester Group: Phenyl ester (vs. methyl ester).

- Key Differences: The benzyloxy and dibenzylamino groups introduce bulkier, lipophilic substituents, reducing polarity compared to the target compound’s amino and fluoro groups. The phenyl ester is less reactive toward hydrolysis than the methyl ester due to steric hindrance and electron-withdrawing effects of the phenyl ring .

Compound B : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives

- Substituents :

- Core Structure: Benzothiazole (vs. benzoic acid ester).

- Position 6: Trifluoromethyl (shared with the target compound).

- Functional Group: Acetamide (vs. methyl ester).

- Key Differences :

- The benzothiazole core may confer distinct electronic properties and binding affinities in biological systems compared to the benzoic acid scaffold.

- The acetamide group introduces hydrogen-bonding capability, differing from the ester’s hydrolytic behavior.

- Both compounds share the trifluoromethyl group, which likely enhances metabolic stability and lipophilicity in both cases .

General Properties of Methyl Esters

- Aliphatic vs. Aromatic Methyl Esters: Aliphatic esters (e.g., hexadecanoic acid methyl ester in –3) exhibit lower melting points and higher solubility in non-polar solvents compared to aromatic esters due to weaker intermolecular forces. Aromatic esters (e.g., sandaracopimaric acid methyl ester in ) typically have higher thermal stability and resistance to hydrolysis .

- Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) increase the ester’s electrophilicity, accelerating hydrolysis under basic conditions. Amino groups enhance solubility in polar solvents via hydrogen bonding, as seen in compounds like 8-methoxy octanoic acid methyl ester () .

Comparative Data Table

| Property | Target Compound | Compound A (CAS 1253799-29-9) | Aliphatic Methyl Ester (e.g., Hexadecanoic Acid Methyl Ester) |

|---|---|---|---|

| Core Structure | Benzoic acid methyl ester | Benzoic acid phenyl ester | Fatty acid methyl ester |

| Key Substituents | 2-Amino, 3-F, 6-CF₃ | 2-Benzyloxy, 3-dibenzylamino, 5-F, 6-Me | Long alkyl chain (C16) |

| Polarity | Moderate (amino + CF₃) | Low (benzyl groups) | Low |

| Hydrolytic Stability | Moderate (electron-withdrawing CF₃) | High (phenyl ester) | Low (aliphatic ester) |

| Potential Applications | Pharmaceuticals, agrochemicals | Specialty chemicals | Lipid analysis, biofuels |

Research Implications and Gaps

- Pharmacological Potential: The trifluoromethyl and amino groups suggest utility as a pharmacophore, but biological activity data is absent in the provided evidence. Comparatively, benzothiazole derivatives in show acetamide-based bioactivity, highlighting the need for targeted studies on the ester’s efficacy .

- Synthetic Challenges : The steric bulk of substituents (e.g., trifluoromethyl) may complicate synthetic routes, requiring optimized catalysis or protection strategies.

- Stability Studies : Comparative hydrolysis kinetics with phenyl esters () and aliphatic esters (–3) would clarify the target compound’s shelf-life and reactivity .

Biological Activity

2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester (CAS Number: 1805393-87-6) is a fluorinated aromatic compound that has garnered attention due to its unique structural features, including amino and trifluoromethyl groups. These characteristics suggest potential biological activities, making it a candidate for further pharmacological exploration.

- Molecular Formula : C₉H₇F₄NO₂

- Molecular Weight : Approximately 237.15 g/mol

- Structural Features : The compound contains a benzoic acid moiety with a methyl ester group, enhancing its solubility and reactivity in biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Antibacterial Properties : Similar compounds with trifluoromethyl substitutions have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) .

- Antifungal Activity : While the parent compound itself has not been extensively tested, related compounds in the same chemical class have demonstrated antifungal properties against various yeast and filamentous fungi .

- Potential Antiprotozoal Effects : Some derivatives of fluorinated benzoic acids have exhibited activity against protozoan parasites, indicating a possible avenue for exploring the antiprotozoal effects of this compound .

Synthesis and Functionalization

Research highlights a one-pot synthesis strategy that allows for the functionalization of benzoic acid derivatives. This method has implications for creating derivatives with enhanced biological activity .

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 2-Amino-3-fluoro-5-trifluoromethyl-benzoic acid methyl ester | 1805393-87-6 | 0.91 | Potential antibacterial |

| 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid | 186517-41-9 | 0.87 | Antimicrobial properties |

| 4-Chloro-3-fluoro-2-trifluoromethyl-benzoic acid | 159329-20-1 | 0.95 | Antifungal activity |

| 2-Amino-6-(trifluoromethyl)benzoic acid | 2778508 | 0.90 | Antibacterial potential |

This table indicates that while structural similarities exist, the specific arrangement of functional groups in this compound could lead to unique biological activities.

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies focusing on enzyme inhibition or receptor binding are essential for elucidating these mechanisms.

Q & A

Q. What synthetic routes are recommended for preparing 2-amino-3-fluoro-6-trifluoromethyl-benzoic acid methyl ester, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding benzoic acid derivative. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during esterification .

- Methylation : React the protected acid with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Deprotection : Remove the protecting group under acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions.

- Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange (e.g., using Selectfluor™ in acetonitrile) .

Optimization : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should key spectral data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.9 ppm for CH₃, ¹³C ~52 ppm) and aromatic protons (split patterns due to fluorine coupling). The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (δ ~-60 ppm) .

- GC-MS : Use a polar cyanosilicone column (e.g., HP-88) to resolve esters. Fragmentation patterns include loss of –OCH₃ (m/z –31) and CF₃ (m/z –69) .

- Elemental Analysis : Confirm C, H, N, and F content. Deviations >0.3% suggest impurities.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model fluorine and trifluoromethyl substituent effects .

- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amino group and ester carbonyl are reactive toward electrophiles (e.g., acylations) .

- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvation energy in DMSO or methanol.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Identification : Use GC-MS with Wiley/NIST library matching to detect impurities (e.g., demethylated acids or fluorinated isomers) .

- Kinetic Analysis : Perform time-resolved ¹⁹F NMR to track intermediate formation. Adjust reaction temperature to suppress side reactions (e.g., reduce from 80°C to 50°C) .

- Isolation Techniques : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.

Q. What mechanistic considerations explain the compound’s stability under acidic/basic conditions, and how can hydrolysis pathways be studied?

Methodological Answer:

- pH-Dependent Stability : Conduct hydrolysis experiments in buffered solutions (pH 1–14) at 25–60°C. Monitor ester cleavage via LC-MS.

- Kinetic Profiling : Use pseudo-first-order kinetics to determine activation energy (Ea) for ester hydrolysis. The electron-withdrawing CF₃ group slows hydrolysis compared to non-fluorinated analogs .

- Degradation Products : Identify benzoic acid derivatives and methanol via headspace GC-MS after acid-catalyzed hydrolysis .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for pesticidal or pharmaceutical applications?

Methodological Answer:

- Scaffold Modification : Replace the trifluoromethyl group with –Cl or –Br to assess steric/electronic effects. Use Suzuki coupling for aryl substitutions .

- Bioassay Integration : Test analogs against target enzymes (e.g., acetolactate synthase for herbicidal activity) using enzyme inhibition assays .

- Computational Screening : Perform molecular docking (AutoDock Vina) to predict binding affinities with protein targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.